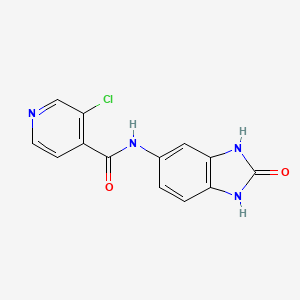![molecular formula C14H11ClF2N2O2 B7580204 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7580204.png)
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the oncogenic protein, MET. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various cancers.
Mécanisme D'action
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide targets the MET receptor tyrosine kinase pathway, which plays a critical role in cell proliferation, survival, and migration. MET activation is frequently observed in various types of cancer, and is associated with poor prognosis and resistance to chemotherapy. 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide inhibits MET activation by binding to the ATP-binding site of the receptor, thereby preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects:
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis in cancer cells both in vitro and in vivo. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. In a phase I clinical trial, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide was well-tolerated and demonstrated preliminary evidence of antitumor activity in patients with advanced solid tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide is its specificity for the MET receptor tyrosine kinase pathway, which reduces the likelihood of off-target effects. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has demonstrated synergistic effects when combined with other anticancer agents, suggesting that it may have potential as a combination therapy. One limitation of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for research on 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide. One area of interest is the development of combination therapies that include 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide, as this may enhance its antitumor activity. Additionally, further studies are needed to determine the optimal dosing and administration schedule for 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide in clinical settings. Finally, studies are needed to evaluate the safety and efficacy of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide in specific subtypes of cancer, as well as in combination with other targeted therapies.
Méthodes De Synthèse
The synthesis of 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide involves several steps, including the reaction of 4-chloropyridine with 4-amino-3-nitrobenzyl alcohol to form 4-(4-nitrobenzyl)pyridine. This intermediate is then reduced to the corresponding amine using palladium on carbon as a catalyst. The resulting amine is then reacted with difluoromethoxybenzaldehyde to form the key intermediate, which is subsequently converted to 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide through a series of reactions.
Applications De Recherche Scientifique
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been extensively studied in preclinical models of cancer, including lung, gastric, and liver cancers. In these studies, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has been shown to inhibit the growth and metastasis of cancer cells by targeting the MET receptor tyrosine kinase pathway. Additionally, 3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide has demonstrated synergistic effects when combined with other anticancer agents, suggesting that it may have potential as a combination therapy.
Propriétés
IUPAC Name |
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-12-8-18-6-5-11(12)13(20)19-7-9-1-3-10(4-2-9)21-14(16)17/h1-6,8,14H,7H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXMBWDTAOMYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(C=NC=C2)Cl)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[[4-(difluoromethoxy)phenyl]methyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![5-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7580140.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-phenylpropanoic acid](/img/structure/B7580143.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-Chloro-4-[(3-chloropyridine-4-carbonyl)amino]benzoic acid](/img/structure/B7580157.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)
![4-[[(3-Chloropyridine-4-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7580165.png)

![7-(2,2,3,3-Tetramethylcyclopropanecarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580187.png)
![3-Chloro-4-[3-[(sulfamoylamino)methyl]piperidine-1-carbonyl]pyridine](/img/structure/B7580196.png)
![2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl-(3-chloropyridin-4-yl)methanone](/img/structure/B7580208.png)